molecular formula C23H31N5O4S B2576405 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE CAS No. 940999-59-7

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2576405
CAS No.: 940999-59-7
M. Wt: 473.59
InChI Key: DMLNQHBQMFDZRA-UHFFFAOYSA-N
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Description

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a morpholine ring, and an oxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes

Preparation Methods

The synthesis of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of the azepane and morpholine rings, followed by their incorporation into the oxazole framework. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the reaction type and conditions .

Mechanism of Action

The mechanism of action of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, altering the activity of these targets and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful for therapeutic applications .

Comparison with Similar Compounds

Similar compounds include other sulfonyl-phenyl derivatives and oxazole-containing molecules. Compared to these compounds, 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(3-morpholin-4-ylpropylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O4S/c24-18-21-23(25-10-5-11-27-14-16-31-17-15-27)32-22(26-21)19-6-8-20(9-7-19)33(29,30)28-12-3-1-2-4-13-28/h6-9,25H,1-5,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLNQHBQMFDZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCCN4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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